molecular formula C25H34N6O3S B2760372 N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1112407-09-6

N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2760372
CAS No.: 1112407-09-6
M. Wt: 498.65
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core with a sulfanyl-linked carbamoyl side chain and a cyclohexyl-propanamide moiety.

Properties

IUPAC Name

N-cyclohexyl-3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-17(2)12-14-26-22(33)16-35-25-29-28-24-30(15-13-21(32)27-18-8-4-3-5-9-18)23(34)19-10-6-7-11-20(19)31(24)25/h6-7,10-11,17-18H,3-5,8-9,12-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDARIJDFWDHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the cyclohexyl group and the propanamide side chain. Common reagents used in these reactions include cyclohexylamine, 3-methylbutylamine, and various thiolating agents. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: The compound is used as a tool to study various biochemical pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The [1,2,4]triazolo[4,3-a]quinazoline scaffold is shared across analogs, but substituents critically modulate properties:

Compound Key Substituents Molecular Formula Molecular Weight Synthesis Yield Melting Point
Target Compound Cyclohexyl, 3-methylbutylcarbamoyl-methylsulfanyl C₂₅H₃₃N₇O₃S 535.65 g/mol Not reported Not reported
3-[1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide Benzylcarbamoyl-methylsulfanyl, isopropylamide C₂₄H₂₆N₆O₃S 478.57 g/mol Not reported Not reported
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8) Methyl ester (L-valine derivative), methyl group on triazoloquinazoline C₂₀H₂₄N₆O₄S 444.51 g/mol 95.7% 94–95°C
Ethyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8h) Ethyl ester (DL-valine derivative), methyl group on triazoloquinazoline C₂₁H₂₆N₆O₄S 458.54 g/mol 68.6% 98–99°C
Key Observations:
  • Synthesis Efficiency : High yields (e.g., 95.7% for Compound 8 ) suggest robust synthetic routes for ester derivatives, whereas bulky substituents (e.g., 3-methylbutylcarbamoyl) may complicate the target compound’s synthesis.
  • Thermal Stability : Melting points for analogs range from 94°C to 130°C , indicating that crystalline packing is influenced by side-chain flexibility and hydrogen bonding.

Functional Group Impact on Bioactivity

  • Sulfanyl Linkage : The –S–CH₂– group in all analogs may enhance redox activity or metal chelation, relevant to enzyme inhibition (e.g., kinases or proteases) .
  • Carbamoyl vs. Ester Groups : The 3-methylbutylcarbamoyl group in the target compound could improve metabolic stability compared to ester-containing analogs (e.g., Compound 8), which are prone to hydrolysis .
  • Aromatic vs.

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related studies:

  • Anticancer Activity : Sulfamethoxazole derivatives (e.g., compounds 6a, 7, 8 ) show anticancer properties, suggesting the triazoloquinazoline core may share similar mechanisms, such as topoisomerase inhibition or ferroptosis induction .

Biological Activity

N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclohexyl Group : Contributes to lipophilicity and potential membrane permeability.
  • Triazoloquinazolinone Core : Known for various biological activities, including anti-cancer and anti-inflammatory properties.
  • Carbamoyl and Sulfanyl Substituents : These groups may enhance the compound's interaction with biological targets.

Molecular Formula

The molecular formula is C19H28N4O2SC_{19}H_{28}N_4O_2S, indicating a relatively large and complex molecule.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoloquinazoline have shown activity against various bacterial strains. In vitro studies suggest that this compound may possess similar effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

Anti-Cancer Activity

The triazoloquinazoline core is associated with anti-cancer properties. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by this compound require further investigation but may involve modulation of signaling pathways like PI3K/Akt or MAPK.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. The sulfanyl group may facilitate interactions with thiol-containing biomolecules.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazoloquinazolines found that compounds with sulfanyl substitutions demonstrated enhanced antibacterial activity compared to their non-sulfanyl counterparts. The research highlighted the importance of structural modifications in enhancing biological efficacy.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays on HeLa and MCF7 cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity at micromolar concentrations. The study suggested potential applications in cancer therapy.

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